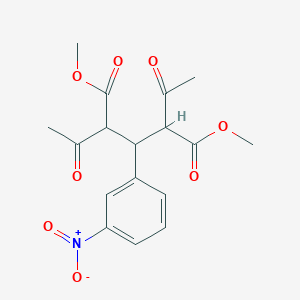

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate

Descripción general

Descripción

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with the molecular formula C₁₇H₁₉NO₈ and a molecular weight of 365.33 g/mol . This compound is characterized by the presence of two acetyl groups and a nitrophenyl group attached to a pentanedioate backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical reagents.

Métodos De Preparación

The synthesis of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF), at a temperature of around 4°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.

Aplicaciones Científicas De Investigación

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has several scientific research applications:

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mecanismo De Acción

The mechanism of action of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further chemical transformations to yield active drug molecules. The pathways involved typically include nucleophilic substitution, reduction, and oxidation reactions .

Comparación Con Compuestos Similares

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate can be compared with similar compounds such as:

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine): Both compounds contain nitrophenyl groups and are used in pharmaceutical synthesis, but Nifedipine is specifically used as an anti-hypertensive drug.

Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: This compound is structurally similar but has a different position of the nitro group, which can affect its reactivity and applications.

This compound is unique due to its specific structural features and the versatility it offers in synthetic chemistry .

Actividad Biológica

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with significant implications in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pentanedioate backbone with two acetyl groups and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 265.25 g/mol. The nitrophenyl group contributes to the compound's reactivity and biological interactions.

The biological activity of this compound primarily revolves around its role as a substrate in enzyme-catalyzed reactions. It has been identified as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The mechanism involves:

- Nucleophilic Substitution : The acetyl groups can undergo hydrolysis or substitution reactions, influencing various biochemical pathways.

- Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, which may modulate cellular processes.

Enzyme-Catalyzed Reactions

This compound is utilized in studies involving enzyme kinetics and inhibition. It serves as a substrate for various enzymes, enabling researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .

Therapeutic Potential

Research indicates potential applications in treating conditions such as hypertension and cancer. The compound's structure allows it to interact with specific molecular targets, which could lead to the development of new therapeutic agents:

- Cardiovascular Drugs : As a precursor in drug synthesis, it may contribute to developing medications that target calcium channels, similar to nifedipine .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antineoplastic properties .

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Contains nitrophenyl group | Substrate for enzyme studies; potential cardiovascular drug | |

| Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate | Similar structure; different nitro position | Potential enzyme inhibitor; electron transfer capabilities | |

| Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate | Structural variation; different nitro position | Investigated for similar biological activities |

Case Studies and Research Findings

- Enzyme Inhibition Studies : In a study assessing the compound's role in enzyme inhibition, it was shown to effectively inhibit specific enzymes involved in metabolic pathways related to cardiovascular health. The inhibition kinetics were analyzed using Lineweaver-Burk plots, demonstrating competitive inhibition characteristics.

- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines (e.g., L5178Y lymphoma). Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential for further development as anticancer agents .

Propiedades

IUPAC Name |

dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZGJFOHXKPBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401211 | |

| Record name | ST51002545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89080-61-5 | |

| Record name | 1,5-Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89080-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51002545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.